Glycerol 1,2-dimethacrylate
Overview
Description
Glycerol 1,2-dimethacrylate is an organic compound with the molecular formula C11H16O5. It is a dimethacrylate ester derived from glycerol and methacrylic acid. This compound is known for its use in the synthesis of polymers and copolymers, particularly in the field of photopolymerization. This compound is valued for its ability to form cross-linked polymer networks, which enhance the mechanical strength and durability of the resulting materials .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glycerol 1,2-dimethacrylate can be synthesized through the esterification of glycerol with methacrylic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. Continuous reactors and efficient separation techniques are employed to ensure high yield and purity of the product. The use of advanced catalysts and optimized reaction conditions further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions: Glycerol 1,2-dimethacrylate primarily undergoes polymerization reactions, particularly free radical polymerization. It can also participate in copolymerization with other monomers to form various polymeric materials .
Common Reagents and Conditions:
Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile (AIBN) are commonly used to initiate the free radical polymerization of this compound.
Copolymerization: this compound can be copolymerized with other monomers such as styrene, methyl methacrylate, or acrylates to form copolymers with tailored properties.
Major Products Formed: The primary products formed from the polymerization of this compound are cross-linked polymer networks. These networks exhibit enhanced mechanical strength, thermal stability, and chemical resistance, making them suitable for various applications .
Scientific Research Applications
Glycerol 1,2-dimethacrylate has a wide range of applications in scientific research and industry:
Mechanism of Action
The mechanism of action of glycerol 1,2-dimethacrylate primarily involves its ability to undergo free radical polymerization. The methacrylate groups in the compound react with free radicals generated by initiators, leading to the formation of polymer chains. These chains further cross-link to form a three-dimensional network, imparting desirable properties to the resulting polymer .
Comparison with Similar Compounds
Glycerol 1,2-dimethacrylate can be compared with other dimethacrylate compounds such as:
Ethylene glycol dimethacrylate (EGDMA): Both compounds are used as cross-linking agents in polymerization reactions.
Triethylene glycol dimethacrylate (TEGDMA): Similar to this compound, TEGDMA is used in dental materials.
Bisphenol A glycerolate dimethacrylate (Bis-GMA): Bis-GMA is another commonly used dimethacrylate in dental composites.
Biological Activity
Glycerol 1,2-dimethacrylate (GDMA) is a hydrophilic dimethacrylate monomer that has garnered attention in various fields, particularly in dental materials and biomedical applications. This article explores GDMA's biological activity, its physicochemical properties, and its potential applications based on recent research findings.
Overview of this compound
GDMA is primarily used as a cross-linking agent in the formulation of dental adhesives and composite materials. Its structure allows for enhanced mechanical properties and improved polymerization compared to traditional monomers like hydroxyethyl methacrylate (HEMA). GDMA's dual methacrylate functionalities facilitate higher degrees of conversion during polymerization, which is crucial for the performance of dental materials.
The physicochemical properties of GDMA play a significant role in its biological activity. Key properties include:
- Molecular Weight : Approximately 200.24 g/mol.
- Density : 1.12 g/mL at 25 °C.
- Boiling Point : 120 °C at 1 mmHg.
- Refractive Index : .
These properties contribute to GDMA's effectiveness as a cross-linking agent in various applications.
Dental Applications
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Adhesive Systems : GDMA has been studied as a replacement for HEMA in dental adhesives. Research indicates that GDMA enhances the mechanical properties of adhesives, leading to improved elastic modulus and bond strength. In a comparative study, GDMA-containing adhesives exhibited better water resistance and lower solubility than those containing HEMA, making them more suitable for clinical use .
Property HEMA Adhesive GDMA Adhesive Elastic Modulus (MPa) Lower Higher Water Sorption Higher Lower Solubility Higher Lower - Antimicrobial Properties : Recent studies have demonstrated the antimicrobial activity of GDMA-based polymers against common pathogens such as Escherichia coli and Staphylococcus aureus. This property is particularly valuable in dental applications where infection control is critical .
Biomedical Applications
GDMA's ability to form highly cross-linked networks makes it suitable for various biomedical applications, including:
- Drug Delivery Systems : The thermoresponsive properties of GDMA allow for the development of smart drug delivery systems that can release therapeutic agents in response to specific stimuli .
- Tissue Engineering : GDMA is utilized in creating scaffolds that mimic natural tissue structures, promoting cell attachment and growth.
Study on Adhesive Performance
A study conducted by Araújo-Neto et al. compared the bonding performance of simplified adhesives containing either HEMA or GDMA. The results showed that adhesives with GDMA not only achieved a higher degree of conversion but also demonstrated superior mechanical properties after aging under simulated pulpal pressure . The study utilized three-point bending tests and microtensile bond strength assessments to evaluate performance.
Antimicrobial Efficacy
In another study focusing on the antimicrobial properties of GDMA-based polymers, researchers synthesized photopolymers that exhibited significant antibacterial activity against E. coli and antifungal activity against Aspergillus niger. These findings suggest potential applications in developing antimicrobial coatings for medical devices .
Properties
IUPAC Name |
[3-hydroxy-2-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-7(2)10(13)15-6-9(5-12)16-11(14)8(3)4/h9,12H,1,3,5-6H2,2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKMBKKFLJMFCSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(CO)OC(=O)C(=C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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